(4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid
Overview
Description
(4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C8H7BF4O3 It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with fluoro and trifluoroethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid typically involves the reaction of appropriate fluoro and trifluoroethoxy-substituted benzene derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of aryl halides with boronic acids in the presence of a base . The reaction conditions often include the use of solvents such as toluene or ethanol, and bases like potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding phenols.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro or trifluoroethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phenols, alcohols, and substituted derivatives, depending on the specific reaction and reagents used.
Scientific Research Applications
(4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid has several scientific research applications, including:
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Industry: The compound is used in the production of advanced materials and specialty chemicals, where its unique properties are leveraged for specific applications.
Mechanism of Action
The mechanism of action of (4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The pathways involved include the formation of boronate esters and other covalent adducts, which can modulate the activity of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethoxyphenylboronic acid: Similar in structure but with a trifluoromethoxy group instead of a trifluoroethoxy group.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a trifluoroethoxy group.
3-Fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic acid: Similar but with different positions of the fluoro and trifluoroethoxy groups.
Uniqueness
The uniqueness of (4-Fluoro-3-((2,2,2-trifluoroethoxy)methyl)phenyl)boronic acid lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of both fluoro and trifluoroethoxy groups enhances its stability and reactivity in various chemical transformations.
Properties
IUPAC Name |
[4-fluoro-3-(2,2,2-trifluoroethoxymethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF4O3/c11-8-2-1-7(10(15)16)3-6(8)4-17-5-9(12,13)14/h1-3,15-16H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIOIXMVFZMRPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)COCC(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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